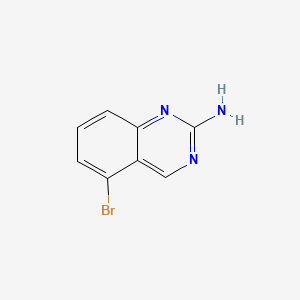

5-Bromoquinazolin-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Bromoquinazolin-2-amine involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

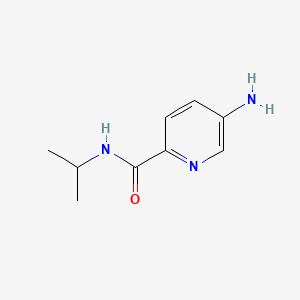

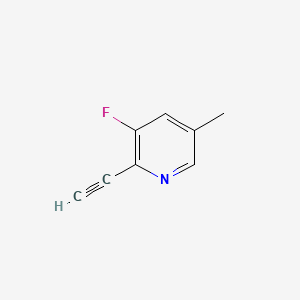

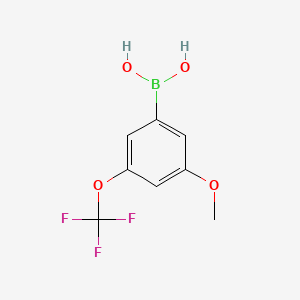

The linear formula of 5-Bromoquinazolin-2-amine is C8H6BrN3 . The InChI code is 1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis

Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .Physical And Chemical Properties Analysis

5-Bromoquinazolin-2-amine has a molecular weight of 224.06 . It is a solid substance . The storage temperature is 4°C, and it should be protected from light .Aplicaciones Científicas De Investigación

Synthesis of Anticancer Agents

5-Bromoquinazolin-2-amine serves as a precursor in the synthesis of a series of quinazolinone derivatives with significant anticancer activities. For instance, Malinowski et al. (2015) prepared 6-substituted quinazolinone derivatives by reacting 6-bromoquinazolinones with aryl or alkyl amines and thiols, demonstrating potential cytotoxicity against HT29 and HCT116 cell lines. The synthesis involves Buchwald–Hartwig-type reaction conditions and the derivatives show notable anticancer properties (Malinowski et al., 2015).

Catalytic Aryl Amination

The compound is utilized in palladium-catalyzed microwave-assisted amination reactions to rapidly prepare aminoquinolines from aryl bromides. Wang et al. (2003) highlighted consistent improvements in yields over standard conditions, especially with quinoline substrates, under microwave conditions. This application underscores the compound's role in facilitating efficient synthesis processes (Wang et al., 2003).

Development of AChE Inhibitors

Sudhapriya et al. (2019) developed a Cu-mediated synthesis route for fused triazolodiazepines starting from 2-bromo-N-propargylamines, which includes 5-Bromoquinazolin-2-amine derivatives. These compounds were identified for their anti-neurodegenerative potential, offering insights into the development of novel drugs against neurodegenerative diseases. The work includes molecular docking and validation through AChE inhibition activity, showcasing the application in designing potential therapeutics (Sudhapriya et al., 2019).

Synthesis of Indole-Aminoquinazoline Hybrids

Mphahlele et al. (2018) reported the synthesis of indole-aminoquinazolines via amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, indicating their potential as anticancer agents. The study illustrates the compound's utility in creating hybrids with enhanced biological activity against various cancer cell lines (Mphahlele et al., 2018).

Enantioselective Synthesis

Diener et al. (2015) explored the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, demonstrating the compound's role in achieving high levels of enantioinduction. The study provides insights into the structural aspects of catalysts and substrates, highlighting the versatility of 5-Bromoquinazolin-2-amine in stereoselective synthesis processes (Diener et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromoquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCQMFNVELGDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697183 | |

| Record name | 5-Bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinazolin-2-amine | |

CAS RN |

181871-83-0 | |

| Record name | 5-Bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)